(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival .
Properties
IUPAC Name |
(4Z)-4-[dimethylamino-(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-9-10-24-15(12-21-16(24)11-13)18(23(2)3)17-20(25)26-19(22-17)14-7-5-4-6-8-14/h4-12H,1-3H3/b18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPXTYUTRRBKE-ZCXUNETKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=C3C(=O)OC(=N3)C4=CC=CC=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC=C(N2C=C1)/C(=C/3\C(=O)OC(=N3)C4=CC=CC=C4)/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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